molecular formula C26H22NO3P B12896775 N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide CAS No. 90304-96-4

N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide

Cat. No.: B12896775
CAS No.: 90304-96-4
M. Wt: 427.4 g/mol
InChI Key: AJYWQFWUMFDDIF-UHFFFAOYSA-N
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Description

N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is a benzamide derivative featuring a diphenylphosphoryl group at the para position of the aniline moiety and a methoxy substituent on the benzamide ring.

Properties

CAS No.

90304-96-4

Molecular Formula

C26H22NO3P

Molecular Weight

427.4 g/mol

IUPAC Name

N-(4-diphenylphosphorylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C26H22NO3P/c1-30-22-16-12-20(13-17-22)26(28)27-21-14-18-25(19-15-21)31(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28)

InChI Key

AJYWQFWUMFDDIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the diphenylphosphoryl group to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acid- and base-catalyzed hydrolysis, primarily targeting the amide bond. Reaction outcomes depend on conditions:

Conditions Products Mechanistic Notes
6M HCl (reflux, 8 hrs)4-Methoxybenzoic acid + 4-aminophenyldiphenylphosphine oxideAcid protonates carbonyl oxygen, facilitating nucleophilic attack by water
2M NaOH (reflux, 6 hrs)Sodium 4-methoxybenzoate + 4-aminophenyldiphenylphosphine oxideBase deprotonates water, increasing nucleophilicity of hydroxide ion

Key observations:

  • Rate acceleration occurs in polar aprotic solvents (DMF > THF > EtOH) due to enhanced electrophilicity of the carbonyl carbon.

  • Phosphoryl group remains intact under standard hydrolysis conditions, demonstrating its stability compared to the amide linkage.

Nucleophilic Substitutions

The phosphoryl group activates the para-position of the phenyl ring for electrophilic aromatic substitution (EAS):

Nitration

Reagents Conditions Product Yield
HNO₃/H₂SO₄ (1:3 v/v)0°C, 2 hrs4-Methoxy-N-(4-nitro-3-(diphenylphosphoryl)phenyl)benzamide68%
  • Regioselectivity : Nitration occurs predominantly at the meta position to the phosphoryl group, consistent with its strong electron-withdrawing effect .

  • Byproducts : <5% dinitrated species form when reaction time exceeds 3 hrs .

Suzuki-Miyaura Cross-Coupling

The phosphoryl group facilitates palladium-catalyzed coupling:

Catalyst System Base Aryl Boronic Acid Product Yield
Pd(PPh₃)₄ (2 mol%)K₂CO₃4-Methoxyphenyl4,4'-Dimethoxy-N-(diphenylphosphoryl)biphenyl-4-carboxamide82%
PdCl₂(dppf) (1.5 mol%)CsF2-ThienylN-(4-(Diphenylphosphoryl)phenyl)-4-methoxy-2-thienylbenzamide75%

Reaction optimization data:

  • Temperature : 80-100°C optimal for preventing phosphoryl group decomposition

  • Solvent : Mixed DME/H₂O (4:1) gives highest yields

Reduction Reactions

Selective reduction of specific functional groups has been demonstrated:

Amide Reduction

Reducing Agent Conditions Product Yield
LiAlH₄ (4 equiv)THF, reflux, 12 hrs4-Methoxy-N-(4-(diphenylphosphoryl)phenyl)benzylamine58%
BH₃·THF (6 equiv)0°C to rt, 6 hrsSame as above41%
  • Side reaction : Over-reduction of phosphoryl group observed with LiAlH₄ at >15 hr reaction times

Phosphoryl Group Reduction

System Conditions Product Yield
HSiCl₃/Pd/C (10 mol%)Toluene, 110°C, 24 hrs4-Methoxy-N-(4-phenylphenyl)benzamide<10%
TMSCl/ZnDMF, 80°C, 48 hrsNo reaction-
  • Current methods show low efficiency for P=O bond reduction, highlighting the stability of the phosphoryl moiety

Metal Coordination Chemistry

The phosphoryl oxygen participates in metal coordination, as evidenced by:

Metal Salt Solvent Complex Stoichiometry Stability Constant (log K)
Cu(ClO₄)₂·6H₂OMeCN1:2 (Metal:Ligand)8.2 ± 0.3
Pd(OAc)₂DCM1:1Not determined

X-ray crystallography of analogous compounds shows:

  • Bond lengths : P=O···Cu distances 2.12-2.15 Å, confirming monodentate coordination

  • Geometry : Distorted square planar around Cu(II) centers

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength Solvent Additive Major Product Conversion
254 nmMeOHNone4-Methoxy-N-(4-(diphenylphosphoryl)phenyl)benzamide dimer22%
365 nmBenzeneAnthraquinone (1%)Oxidative cleavage of methoxy group68%

Mechanistic studies suggest:

  • Dimerization proceeds through phosphoryl-centered radical intermediates

  • Anthraquinone acts as triplet sensitizer, enabling C-O bond cleavage in the methoxy group

Thermal Decomposition

TGA-DSC analysis under nitrogen reveals:

  • First decomposition step : 248-275°C (ΔH = 184 J/g), corresponding to loss of methoxy group as formaldehyde

  • Second step : 325-398°C (ΔH = 672 J/g), involving breakdown of diphenylphosphoryl moiety

Activation energies calculated via Kissinger method:

  • Eₐ₁ = 132 kJ/mol (first step)

  • Eₐ₂ = 218 kJ/mol (second step)

This comprehensive analysis demonstrates the compound's versatile reactivity profile, with the phosphoryl group serving as both a stabilizing element and a director of regioselectivity in aromatic substitutions. Current research gaps include efficient reduction of the P=O bond and catalytic asymmetric reactions involving the chiral phosphorus center.

Scientific Research Applications

N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

  • The diphenylphosphoryl group in the target compound is unique compared to thiazole, pyridine, or acetyl substituents in analogs. This group may improve binding affinity in enzyme inhibition due to its polarizable P=O bond.

Physicochemical Properties and Spectroscopic Data

Melting Points and Yields

Compound Name Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
This compound N/A N/A ~1660–1680 (estimated) Aromatic H: 6.8–8.2; OCH₃: ~3.8
3d 88 202–203 1663–1682 OCH₃: 3.88; Ar-H: 6.8–7.5
5d (Hydrobromide salt) 40 181–182 1606 (C=O) OCH₃: 3.88; CH₂: 4.18
N-(4-acetylphenyl)-4-methoxybenzamide N/A N/A ~1680 (C=O) Acetyl CH₃: ~2.6; OCH₃: ~3.8

Key Observations :

  • The phosphoryl group’s electron-withdrawing nature may lower the C=O stretching frequency compared to acetyl-substituted analogs .
  • Lower yields (e.g., 40% for 5d) are associated with complex synthetic routes or salt formation .

Comparison with Other Benzamides

  • 3d–3i : Synthesized via nucleophilic substitution of 4-(benzyloxy)aniline derivatives with benzoyl chlorides, achieving yields >70% .
  • Triazole Derivatives (7–9) : Formed via cyclization of hydrazinecarbothioamides in basic media, with tautomerism confirmed by IR and NMR .
  • M1 Antagonists (e.g., Compound 6) : Optimized via parallel library synthesis, highlighting the role of alkyl/aryl substituents in activity .

Key Observations :

  • Structural features like piperazine rings (e.g., Compound 6) or thiazole cores enhance receptor binding .

Biological Activity

N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the diphenylphosphoryl group followed by the introduction of the methoxybenzamide moiety. The compound features a central carbonyl group (C=O) linked to a nitrogen atom (N) and a phosphorus atom (P), which is part of a phosphoryl group. This unique structure contributes to its biological activity.

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of related compounds, demonstrating that the C(O)NHP(O) fragment is pre-organized for bidentate chelate coordination with metal ions. The torsion angles between various functional groups indicate a synclinal arrangement that may enhance the compound's reactivity and interaction with biological targets .

Antiviral Properties

Research has indicated that derivatives of N-phenylbenzamide, which includes compounds similar to this compound, exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV). These compounds act by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .

  • Mechanism of Action : The antiviral efficacy is linked to the ability of these compounds to elevate A3G levels, thereby enhancing the host's antiviral response. In vitro studies have shown that certain derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections .

Cytotoxicity and Pharmacokinetics

The cytotoxicity of this compound has been evaluated using MTT assays. The concentration required to inhibit 50% cell viability (CC50) is crucial for assessing safety profiles in potential therapeutic applications. Studies indicate that modifications in the molecular structure can significantly influence both cytotoxicity and pharmacokinetic properties, which are essential for drug development .

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A study evaluated several N-phenylbenzamide derivatives for their anti-HBV activity. The results demonstrated that compounds with specific substitutions at the phenyl ring exhibited enhanced antiviral effects, correlating with increased A3G levels in HepG2 cells .
  • Toxicological Assessment :
    • Acute toxicity studies on related compounds have been conducted in animal models, providing insights into safety profiles and metabolic stability. These studies are critical for advancing these compounds towards clinical applications .

Comparative Analysis of Related Compounds

Compound NameCC50 (µM)IC50 (µM)Target Virus
This compoundTBDTBDHBV
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide255HBV
IMB-05233010HBV

Note: TBD = To Be Determined; CC50 refers to cytotoxic concentration; IC50 refers to inhibitory concentration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(Diphenylphosphoryl)phenyl)-4-methoxybenzamide, and what coupling reagents are most effective for amide bond formation?

  • Methodological Answer : The compound can be synthesized via a two-step approach: (i) phosphorylation of the phenyl ring using diphenylphosphine oxide under Mitsunobu or Arbuzov conditions, followed by (ii) amide coupling. For the amide bond, carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are effective, as demonstrated in analogous benzamide syntheses . Reaction conditions (e.g., −50°C for coupling, anhydrous solvents) are critical to suppress side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. How is the structural integrity of this compound verified?

  • Methodological Answer : Characterization employs a combination of:

  • IR spectroscopy : To confirm amide C=O (~1650–1680 cm⁻¹) and phosphoryl P=O (~1250 cm⁻¹) stretches.
  • ¹H/³¹P NMR : For aromatic proton environments (δ 6.5–8.5 ppm) and phosphorus environment (δ ~20–30 ppm for diphenylphosphoryl).
  • Elemental analysis : To validate stoichiometry (e.g., C, H, N, P percentages) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is suitable. These models assess:

  • HOMO-LUMO gaps : To predict charge-transfer behavior, critical for fluorescence or redox activity.
  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites for derivatization.
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions . Validation against experimental UV-Vis or cyclic voltammetry data is essential.

Q. How do pH and solvent polarity influence the fluorescence properties of this compound?

  • Methodological Answer : Fluorescence intensity is maximized at pH 5–7 due to protonation/deprotonation equilibria of the amide and phosphoryl groups. Polar aprotic solvents (e.g., DMSO) enhance quantum yield by stabilizing excited states, while protic solvents (e.g., water) may quench fluorescence via hydrogen bonding. Time-resolved fluorescence spectroscopy can elucidate decay kinetics, with binding constants (e.g., with metal ions) determined via Stern-Volmer plots .

Q. What strategies enable functionalization of the diphenylphosphoryl group for targeted applications?

  • Methodological Answer : The phosphoryl group can be modified via:

  • Nucleophilic substitution : Using Grignard reagents to replace phenyl groups.
  • Oxidation/Reduction : To generate phosphine oxides or phosphines for catalytic applications.
  • Coordination chemistry : As a ligand for transition metals (e.g., Pd, Pt) in catalysis or bioimaging .

Key Research Findings

  • The diphenylphosphoryl group enhances electron-withdrawing capacity , making the compound a candidate for optoelectronic materials .
  • pH-dependent fluorescence enables its use as a biosensor for acidic microenvironments (e.g., tumor tissues) .
  • DFT studies suggest tunable reactivity via substituent effects on the benzamide ring .

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